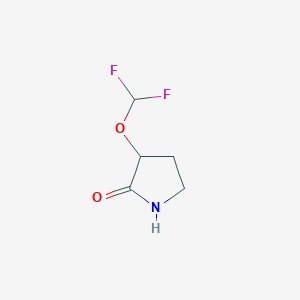
N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxypyridine ring, which is known for its versatility in chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine typically involves the condensation of 6-methoxypyridine-3-amine with appropriate thiol and hydroxylamine derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reaction being carried out under controlled temperatures to optimize yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and consistency.
化学反应分析
Types of Reactions
N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The methoxypyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学研究应用
N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism by which N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with bacterial proteins, disrupting their function and leading to antimicrobial effects . The compound’s methoxypyridine ring allows it to form hydrogen bonds and hydrophobic interactions, enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Another compound with a methoxypyridine ring, known for its antimicrobial properties.
N-(6-methoxypyridin-3-yl)naphthalene-2-sulfonamide: Shares the methoxypyridine moiety and is used in various chemical syntheses.
Uniqueness
N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine is unique due to its sulfanylthiohydroxylamine group, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C6H8N2OS2 |
|---|---|
分子量 |
188.3 g/mol |
IUPAC 名称 |
N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine |
InChI |
InChI=1S/C6H8N2OS2/c1-9-6-3-2-5(4-7-6)11-8-10/h2-4,8,10H,1H3 |
InChI 键 |
PAIHNPGAULKJIQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)SNS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


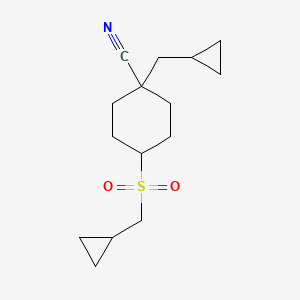
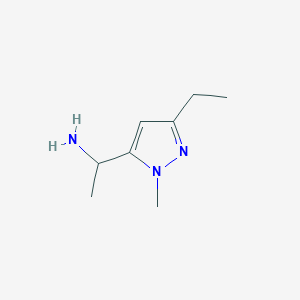

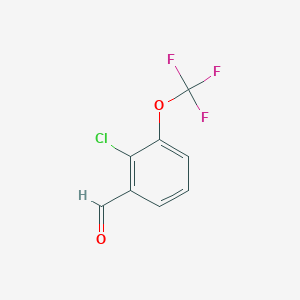
![1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid](/img/structure/B13090830.png)

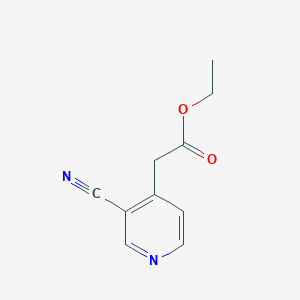

![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090852.png)



![1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone](/img/structure/B13090871.png)
